molecular formula C18H24Cl2N2O B13729853 Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride CAS No. 18638-87-4

Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride

Cat. No.: B13729853
CAS No.: 18638-87-4
M. Wt: 355.3 g/mol
InChI Key: QSYGRIQZTDHMGW-UHFFFAOYSA-N
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Description

The compound Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride (hereafter referred to as the "target compound") is a carbazole derivative with a unique substitution pattern. Its structure comprises:

  • A carbazolone core (a fused tricyclic system of two benzene rings and a pyrrole ring) .
  • 6-Chloro substituent, which may influence electronic properties and intermolecular interactions .
  • 9-(2-(Diethylamino)ethyl) side chain, a tertiary amine group that enhances solubility via hydrochloride salt formation and may confer biological activity through receptor interactions .

Properties

CAS No.

18638-87-4

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C18H23ClN2O.ClH/c1-3-20(4-2)10-11-21-16-9-8-13(19)12-15(16)14-6-5-7-17(22)18(14)21;/h8-9,12H,3-7,10-11H2,1-2H3;1H

InChI Key

QSYGRIQZTDHMGW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)CCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For this specific compound, the synthesis might involve:

    Starting Materials: Appropriate substituted aniline and diethylaminoethyl chloride.

    Cyclization: Formation of the carbazole ring system through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 6-position.

    Final Steps: Formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for carbazole derivatives often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to carbazole-1,4-quinone derivatives.

    Reduction: Reduction of the carbazole ring to form dihydrocarbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.

Scientific Research Applications

Carbazole derivatives, including the compound , have a wide range of scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: Explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials.

Mechanism of Action

The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Biological Activity Solubility/Stability
Target Compound Carbazolone 6-Cl, 3,4-dihydro, 9-(2-(diethylamino)ethyl) Hypothesized: CNS activity, local anesthetic High (monohydrochloride salt)
Procaine Hydrochloride Benzoate ester p-Aminobenzoate + diethylaminoethyl Local anesthetic (sodium channel blockade) Soluble in water and ethanol
1,3,4-Oxadiazole-carbazole derivatives Carbazole + 1,3,4-oxadiazole Varied alkyl/aryl groups Antimicrobial (4b, 4d, 4e show high activity) Moderate (dependent on substituents)
6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one Carbazolone 6-Cl, 3,4-dihydro Unknown (structural studies only) Low (lack of ionizable group)
Key Observations:

Core Structure: The carbazolone core in the target compound distinguishes it from procaine’s benzoate ester but aligns with antimicrobial oxadiazole-carbazole hybrids . The non-planar carbazole unit (dihedral angle: 1.35° between benzene and pyrrole rings) may influence binding kinetics compared to planar aromatic systems .

This is observed in oxadiazole-carbazole derivatives, where chloro-substituted analogues exhibit enhanced antimicrobial activity . The diethylaminoethyl side chain mirrors procaine’s structure, suggesting shared solubility benefits (via hydrochloride salt formation) and possible local anesthetic properties . However, the carbazole core may redirect activity toward CNS targets due to its lipophilic nature.

Hydrogen Bonding and Crystal Packing: The base carbazolone structure (without the diethylaminoethyl group) forms centrosymmetric dimers via N–H···O hydrogen bonds . The target compound’s side chain may disrupt this packing, altering crystallinity and bioavailability.

Biological Activity

Carbazol-1(2H)-one, specifically the compound 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride, is a derivative of carbazole that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including antifungal and antiviral properties, and provide a comprehensive overview supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a carbazole backbone with chloro and diethylamino substituents. Its molecular formula is C16H20ClN2OC_{16}H_{20}ClN_2O with a molecular weight of approximately 292.80 g/mol. The presence of the chloro group and the diethylamino moiety significantly influences its biological activity.

Table 1: Basic Properties of Carbazol-1(2H)-one Derivative

PropertyValue
Molecular FormulaC16H20ClN2OC_{16}H_{20}ClN_2O
Molecular Weight292.80 g/mol
Density1.397 g/cm³
CAS Number14192-67-7

Antifungal Activity

Research indicates that carbazole derivatives exhibit notable antifungal properties. Specifically, studies have shown that various carbazole compounds demonstrate significant activity against pathogenic fungi. For instance, 6-hydroxy-1H-carbazole derivatives have been synthesized and tested for antifungal efficacy against strains such as Candida albicans and Aspergillus niger, revealing promising results in vitro .

Case Study: Antifungal Evaluation

In a study evaluating the antifungal activity of several carbazole derivatives, it was found that certain compounds exhibited over 70% inhibition of fungal growth at concentrations below 50 µM. This suggests that modifications to the carbazole structure can enhance antifungal potency.

Antiviral Activity

Carbazole derivatives have also been investigated for their antiviral properties. A specific study focused on the antiviral activity of compounds related to carbazole structures against yellow fever virus (YFV). The results indicated that several derivatives, including those with similar substituents to our compound of interest, showed significant inhibitory effects on viral replication .

Table 2: Antiviral Activity Against Yellow Fever Virus

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Carbazol derivative A251004
Carbazol derivative B441503.41
Carbazol-1(2H)-one derivativeTBDTBDTBD

The biological activity of carbazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes or receptors involved in fungal and viral replication processes. For instance, the presence of electron-donating groups like diethylamino enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets.

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